An In-depth Technical Guide to N-pyridin-2-ylacetamide
An In-depth Technical Guide to N-pyridin-2-ylacetamide
This technical guide provides a comprehensive overview of N-pyridin-2-ylacetamide, a key chemical intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, synthesis, purification, and analytical characterization. While N-pyridin-2-ylacetamide itself is not extensively studied for direct biological activity, its core structure is a pivotal component in the development of various pharmacologically active compounds.
Chemical Identity and Synonyms
N-pyridin-2-ylacetamide is a substituted pyridine (B92270) derivative with a well-defined chemical structure. Its unambiguous identification is crucial for research and development purposes.
IUPAC Name: N-(pyridin-2-yl)acetamide[1][2]
Table 1: Chemical Identifiers for N-pyridin-2-ylacetamide
| Identifier | Value | Reference |
| CAS Number | 5231-96-9 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1] |
| InChI Key | QROKOTBWFZITJZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)NC1=CC=CC=N1 | [1] |
A variety of synonyms are used in literature and commercial catalogs to refer to N-pyridin-2-ylacetamide. Understanding these is essential for comprehensive literature searches and procurement.
Table 2: Synonyms for N-pyridin-2-ylacetamide
| Synonym |
| 2-Acetamidopyridine |
| N-2-Pyridinylacetamide |
| 2-Acetylaminopyridine |
| Acetamide, N-2-pyridinyl- |
| N-(2-pyridyl)acetamide |
| N-2-Pyridylacetamide |
| Pyridine, 2-acetamido- |
Synthesis and Purification
The synthesis of N-pyridin-2-ylacetamide is most commonly achieved through the N-acylation of 2-aminopyridine (B139424). This reaction is a robust and high-yielding method.
Experimental Protocol: Synthesis via Acylation
This protocol describes the synthesis of N-pyridin-2-ylacetamide from 2-aminopyridine and acetic anhydride (B1165640).
Materials:
-
2-aminopyridine
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminopyridine (1.0 equivalent) in pyridine (2–10 mL/mmol).
-
Addition of Acylating Agent: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (1.5–2.0 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the addition of dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-pyridin-2-ylacetamide.
Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a crystalline solid with high purity.
Materials:
-
Crude N-pyridin-2-ylacetamide
-
Recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture of ethyl acetate and hexanes)
-
Activated charcoal (optional)
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Vacuum pump
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N-pyridin-2-ylacetamide in a minimal amount of a suitable hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Analytical Characterization
The structure and purity of the synthesized N-pyridin-2-ylacetamide can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for N-pyridin-2-ylacetamide
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet), and the four protons on the pyridine ring (multiplets). The amide proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and the five distinct carbons of the pyridine ring. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as aromatic C-H and C=C stretching vibrations of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ). |
Biological and Pharmacological Context
While extensive biological data for N-pyridin-2-ylacetamide as a standalone compound is limited, its structural motif is of significant interest in drug discovery. The N-(pyridin-2-yl)acetamide substructure is a key component in a variety of more complex molecules that exhibit a range of biological activities.
Derivatives of N-pyridin-2-ylacetamide have been investigated for their potential as:
-
Kinase inhibitors: The pyridine core is a common scaffold in many kinase inhibitors, which are crucial in cancer therapy. The amide and pyridine nitrogens can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding pocket of kinases.[3]
-
Anticancer agents: Certain N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxic effects against various cancer cell lines.[4]
-
Insecticidal and Antifungal agents: Some complex derivatives have demonstrated significant insecticidal and antifungal properties.[5]
The primary role of N-pyridin-2-ylacetamide in the current scientific landscape is that of a versatile synthetic intermediate for the development of these more complex and biologically active molecules.[3]
Visualizations
Synthetic Workflow
The general workflow for the synthesis and purification of N-pyridin-2-ylacetamide is a fundamental process in organic chemistry.
Caption: Synthetic workflow for N-pyridin-2-ylacetamide.
Role as a Kinase Inhibitor Precursor
The N-(pyridin-2-yl)acetamide moiety is a key building block for synthesizing kinase inhibitors. The following diagram illustrates a generalized concept of how a molecule containing this scaffold might interact with a kinase.
Caption: N-(pyridin-2-yl)acetamide derivatives in kinase inhibition.
References
- 1. 2-Acetamidopyridine | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
